molecular formula C15H14N2O4 B8031017 Benzyl methyl 4-nitrophenylcarbamate

Benzyl methyl 4-nitrophenylcarbamate

Cat. No.: B8031017
M. Wt: 286.28 g/mol
InChI Key: IHVJGLGEGBBVQR-UHFFFAOYSA-N
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Description

Benzyl methyl 4-nitrophenylcarbamate is an organic compound with the molecular formula C15H14N2O4. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-nitrophenyl group attached to the carbamate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl methyl 4-nitrophenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl chloroformate with methyl 4-nitrophenylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production may also involve the use of alternative solvents and catalysts to enhance the reaction rate and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl 4-nitrophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl 4-nitrophenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl methyl 4-nitrophenylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming a covalent bond with the active site serine residue. This inhibition is often reversible and depends on the structure of the carbamate and the enzyme involved. The nitro group in the compound can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the benzyl group.

    Ethyl N-(4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a benzyl group.

    Benzyl N-(4-nitrophenyl)carbamate: Similar structure but lacks the methyl group.

Uniqueness

Benzyl methyl 4-nitrophenylcarbamate is unique due to the presence of both benzyl and methyl groups attached to the carbamate moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other carbamate derivatives .

Properties

IUPAC Name

benzyl N-methyl-N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(13-7-9-14(10-8-13)17(19)20)15(18)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVJGLGEGBBVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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